Allylescaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUAYHHGCXYBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660348 | |
| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-75-7 | |
| Record name | 3,5-Dimethoxy-4-(2-propen-1-yloxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYLESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39IWS08EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allylescaline: A Comprehensive Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class. Structurally related to mescaline, it is distinguished by the substitution of an allyl group at the 4-position of the aromatic ring. First synthesized and described by Alexander Shulgin in his seminal work "PiHKAL (Phenethylamines I Have Known and Loved)," this compound is a potent agonist of the serotonin 5-HT2A receptor, the primary target for classic psychedelic drugs. This technical guide provides an in-depth overview of the chemical properties, synthesis, characterization, and known pharmacological actions of this compound, intended to serve as a valuable resource for the scientific community.
Chemical Properties and Data
A summary of the key chemical identifiers and properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 2-(4-(allyloxy)-3,5-dimethoxyphenyl)ethan-1-amine | PubChem |
| Synonyms | AL, Allylmescaline, 4-Allyloxy-3,5-dimethoxyphenethylamine | |
| Molecular Formula | C13H19NO3 | |
| Molecular Weight | 237.299 g/mol | |
| CAS Number | 39201-75-7 | PubChem |
| Appearance | Colorless oil (freebase), Crystalline solid (hydrochloride salt) | |
| Solubility (HCl salt) | Soluble in ethanol, DMSO, and DMF. |
Synthesis
The synthesis of this compound, as detailed by Alexander Shulgin in PiHKAL, provides a foundational methodology for its preparation. The process involves the allylation of 3,5-dimethoxy-4-hydroxyphenethylamine (homosyringonitrile) followed by reduction of the nitrile group.
Experimental Protocol: Synthesis of this compound
Step 1: Allylation of 3,5-dimethoxy-4-hydroxyphenylacetonitrile
-
A mixture of 3,5-dimethoxy-4-hydroxyphenylacetonitrile (1 part), allyl iodide (2 parts), and anhydrous potassium carbonate (1.5 parts) in anhydrous acetone is prepared.
-
The reaction mixture is refluxed for 16-24 hours.
-
After cooling, the inorganic salts are removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The residue is taken up in diethyl ether and washed with dilute sodium hydroxide to remove any unreacted starting material, followed by a water wash.
-
The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3,5-dimethoxy-4-allyloxyphenylacetonitrile as an oil.
Step 2: Reduction of 3,5-dimethoxy-4-allyloxyphenylacetonitrile to this compound
-
A solution of 3,5-dimethoxy-4-allyloxyphenylacetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.
-
After the reaction is complete, it is cautiously quenched by the sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the filter cake is washed with fresh solvent.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound freebase as an oil.
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, the freebase is dissolved in an appropriate solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and dried.
Characterization and Analytical Protocols
Comprehensive characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques and suggested experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol:
-
Instrument: A standard GC-MS system equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) is injected in split or splitless mode.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 500 amu. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. The expected signals would include those for the aromatic protons, the methoxy groups, the allylic protons, and the ethylamine side chain.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.
-
Sample Preparation:
-
Liquid (Freebase): A small drop of the oily freebase is placed directly on the ATR crystal.
-
Solid (HCl salt): A small amount of the solid powder is pressed firmly against the ATR crystal.
-
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Expected Absorptions: Key vibrational bands would include N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and allyl), and C-O stretching (ether linkages).
Pharmacological Profile
This compound's primary pharmacological effect is mediated by its agonist activity at serotonin receptors, particularly the 5-HT2A subtype.
Receptor Binding and Functional Activity
Determining the binding affinity and functional potency of this compound at various receptors is crucial for understanding its pharmacological profile.
Experimental Protocol: Radioligand Receptor Binding Assay (5-HT2A Receptor)
-
Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Radioligand: A suitable radiolabeled antagonist, such as [³H]ketanserin or [³H]MDL 100,907, is used to label the 5-HT2A receptors.
-
Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (the competitor).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., spiperone).
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The incubation is carried out in a suitable buffer at a specific temperature and for a defined period (e.g., 30 minutes at 37°C).
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway
The activation of the 5-HT2A receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the Gq/11 family of G-proteins.
A Technical Guide to the Structural and Pharmacological Relationship Between Allylescaline and Mescaline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structural and pharmacological distinctions between the naturally occurring psychedelic phenethylamine, mescaline, and its synthetic analogue, allylescaline. The focus is on the core chemical relationship, its impact on receptor interactions, and the experimental methodologies used for characterization.
Structural Analysis: From Methoxy to Allyloxy
Mescaline, or 3,4,5-trimethoxyphenethylamine, serves as the archetypal psychedelic phenethylamine. Its structure is characterized by a phenethylamine core with three methoxy groups substituted at the 3, 4, and 5 positions of the phenyl ring.
This compound (AL), or 4-allyloxy-3,5-dimethoxyphenethylamine, is a direct structural analogue of mescaline. The defining modification is the substitution of the methoxy group (-OCH₃) at the 4-position of the phenyl ring with an allyloxy group (-OCH₂CH=CH₂). This seemingly minor alteration introduces a three-carbon unsaturated chain, which significantly influences the molecule's pharmacological profile.
Synthesis Overview
The synthesis of this compound logically follows from a precursor to mescaline. A common strategy involves the O-alkylation of a phenolic precursor.
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Starting Material: The synthesis would typically begin with 3,5-dimethoxy-4-hydroxyphenethylamine, a precursor that has a hydroxyl group at the 4-position instead of mescaline's methoxy group.
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Allylation: This precursor undergoes a Williamson ether synthesis. It is treated with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate). The phenoxide ion formed in situ acts as a nucleophile, attacking the allyl bromide to form the allyloxy ether bond.
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Final Product: The resulting product is 4-allyloxy-3,5-dimethoxyphenethylamine, or this compound.
This targeted modification highlights the accessibility of the 4-position for exploring structure-activity relationships (SAR) in the mescaline family.
Comparative Pharmacodynamics
Both mescaline and this compound exert their primary psychedelic effects by acting as agonists at serotonin receptors, particularly the 5-HT₂ₐ subtype. However, the structural modification in this compound leads to a marked increase in potency.
The hallucinogenic effects of these compounds are primarily attributed to their agonism at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/G₁₁ pathway. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).
Receptor Affinity and Potency
Studies have shown that extending the 4-alkoxy substituent, as is the case from a methyl to an allyl group, generally increases binding affinities for the 5-HT₂ₐ and 5-HT₂ₑ receptors when compared to mescaline. This compound is reported to be approximately 10 times as potent as mescaline in humans.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Mescaline | 5-HT₂ₐ | 150 - 12,000 (range for scalines) | ~10,000 |
| 5-HT₂ₑ | Weak to moderate affinity | >20,000 (5-HT₂ₑ) | |
| 5-HT₁ₐ | 1,600 - 6,700 | - | |
| This compound | 5-HT₂ₐ | Higher than Mescaline (implied) | More potent than Mescaline |
| 5-HT₂ₑ | Higher than Mescaline (implied) | - |
Note: Specific Kᵢ and EC₅₀ values for this compound are not as widely published in comparative studies as those for mescaline. The table reflects data for the general class of "scalines" and qualitative comparisons.
Human Potency and Duration
The structural modification directly translates to differences in effective dosage and duration of action in humans.
| Parameter | Mescaline | This compound |
| Typical Oral Dose | 200 - 400 mg | 20 - 35 mg |
| Onset of Action | 45 - 90 minutes | 15 - 30 minutes |
| Duration of Action | 8 - 12 hours | 8 - 12 hours |
Key Experimental Protocols
Characterization of compounds like this compound and mescaline relies on standardized in vitro assays to determine their affinity for and activation of specific receptors.
Protocol: 5-HT₂ₐ Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the 5-HT₂ₐ receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
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Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO-K1 or HEK 293) stably transfected with the human 5-HT₂ₐ receptor. The cells are homogenized and centrifuged to isolate the cell membrane fraction, which is then resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
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Receptor membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of a radioligand with high affinity for the 5-HT₂ₐ receptor (e.g.,
-
An In-depth Technical Guide to Alexander Shulgin's Research on Allylescaline (AL) in PiHKAL
This guide provides a comprehensive technical overview of the research on 4-allyloxy-3,5-dimethoxyphenethylamine (Allylescaline or AL), as documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and chemical synthesis.
Quantitative Data
The following tables summarize the quantitative data for this compound as reported in PiHKAL. These values are based on Shulgin's personal bioassays and should be interpreted within that context.
Table 1: Dosage and Duration
| Parameter | Value | Reference |
| Dosage Range | 20 - 35 mg | [1][2] |
| Duration of Effects | 8 - 12 hours | [1][2] |
Table 2: TImeline of Effects
| Parameter | Time | Reference |
| Onset of Action | 10 - 50 minutes | [2] |
| Peak Effects | ~1 - 1.25 hours | [2] |
Experimental Protocols
The primary experimental protocols detailed in PiHKAL for this compound are its chemical synthesis and the qualitative bioassay.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from homosyringonitrile. The following is a detailed description of the methodology.
Step 1: Synthesis of 3,5-dimethoxy-4-allyloxyphenylacetonitrile
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A solution was prepared with 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 13.6 g of allyl iodide in 50 mL of anhydrous acetone.
-
To this solution, 6.9 g of finely powdered anhydrous potassium carbonate (K₂CO₃) was added.
-
The mixture was heated at reflux for 16 hours, during which the color changed from nearly black to a light yellow.
-
The reaction mixture was then filtered, and the solid residue was washed with acetone.
-
The solvent from the combined filtrate and washes was removed under a vacuum.
-
The resulting residue was suspended in acidified water and extracted three times with 100 mL of dichloromethane (CH₂Cl₂).
-
The pooled extracts were washed twice with 50 mL of 5% sodium hydroxide (NaOH) solution and once with dilute hydrochloric acid (HCl).
-
The solvent was removed from the extract under a vacuum, yielding 12.4 g of an amber-colored oil.
-
This oil was distilled at 125-137 °C at a pressure of 0.1 mm/Hg to yield 5.7 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile as a yellow oil.[2]
Step 2: Reduction to this compound
-
A suspension of 4.0 g of lithium aluminum hydride (LAH) in 150 mL of anhydrous tetrahydrofuran (THF) was prepared under a nitrogen atmosphere and cooled to 0 °C with vigorous stirring.
-
To this suspension, 2.8 mL of 100% sulfuric acid (H₂SO₄) was added dropwise.
-
Following this, a solution of 5.5 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile in 10 mL of anhydrous THF was added.
-
The reaction mixture was stirred at 0 °C for a few minutes and then brought to reflux on a steam bath for 30 minutes.
-
After cooling to room temperature, sufficient isopropyl alcohol (IPA) was added to decompose the excess LAH.
-
Sufficient 10% NaOH was then added to form granular solids.
-
These solids were removed by filtration and washed with 20 mL of IPA.
-
The solvent from the filtrate and washes was removed under a vacuum.
-
The residue was added to 100 mL of dilute H₂SO₄ and washed twice with 50 mL of CH₂Cl₂.
-
The aqueous solution was made basic with aqueous NaOH and then extracted twice with 75 mL of CH₂Cl₂.
-
The pooled extracts were stripped of solvent under a vacuum.
-
The resulting residue was distilled at 110-120 °C at 0.4 mm/Hg to yield 4.9 g of a colorless oil, which is the free base of this compound.[2]
Step 3: Formation of the Hydrochloride Salt
-
The final oil was dissolved in 15 mL of IPA.
-
This solution was neutralized with concentrated HCl.
-
The solution was then diluted with 50 mL of diethyl ether (Et₂O) to precipitate the hydrochloride salt.
-
The product was collected by filtration, washed with Et₂O, and air-dried.[2]
Qualitative Bioassay Protocol
The evaluation of the psychoactive effects of this compound was conducted through self-experimentation by Alexander Shulgin. The protocol can be summarized as follows:
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Dosage Administration: A carefully measured oral dose, ranging from 20 to 35 mg, was ingested.
-
Observation Period: The subject would then observe and record the subsequent psychological and physiological effects over a period of 8 to 12 hours.
-
Data Collection: Detailed notes were taken on the nature of the experience, including the onset of effects, peak intensity, and the qualitative nature of the perceptual and cognitive changes. An example from PiHKAL with a 24 mg dose notes an awareness of effects within 10 minutes, characterized by a pleasant increase in energy.[2]
Visualizations
The following diagrams illustrate the synthesis workflow of this compound and the primary signaling pathway through which it is believed to exert its effects.
Mechanism of Action
This compound is a psychedelic compound that acts as an agonist at serotonin receptors, particularly the 5-HT₂A receptor.[3] The activation of the 5-HT₂A receptor, a G protein-coupled receptor, initiates a downstream signaling cascade. This process involves the activation of phospholipase C, which in turn leads to an increase in intracellular calcium and the activation of protein kinase C. These intracellular events are believed to be the basis for the altered states of consciousness associated with this compound and other serotonergic psychedelics.
References
An In-depth Technical Guide on the Core Psychoactive Effects of Allylescaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the psychoactive effects of Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine), a psychedelic compound of the phenethylamine class. The document synthesizes available preclinical data on its pharmacodynamics and pharmacokinetics, offering insights for research and drug development.
Introduction
This compound is a synthetic derivative of mescaline, first synthesized in 1972. It is recognized for its psychedelic properties, which are qualitatively similar to those of mescaline but with a reported higher potency. The typical oral dosage ranges from 20 to 35 mg, with a duration of action of 8 to 12 hours. Users have reported a spectrum of subjective effects, including perceptual alterations, enhanced introspection, and euphoria. This guide focuses on the pharmacological underpinnings of these effects.
Pharmacodynamics
The primary mechanism of action for this compound's psychoactive effects is its interaction with serotonin receptors, particularly the 5-HT₂A subtype.
2.1. Receptor Binding Affinity
In vitro studies have characterized the binding profile of this compound across various monoamine receptors. The data, summarized in the table below, indicates a moderate affinity for the 5-HT₂A receptor.
| Receptor | Ki (nM) |
| 5-HT₂A | 1,100 |
| 5-HT₂C | 1,300 |
| 5-HT₁A | >10,000 |
| α₁A Adrenergic | 3,300 |
| α₂A Adrenergic | >10,000 |
| D₂ Dopamine | >10,000 |
| SERT | >10,000 |
| DAT | >10,000 |
| NET | >10,000 |
Data sourced from Kolaczynska et al., 2022.
2.2. Functional Activity
This compound acts as a partial agonist at the 5-HT₂A receptor. Functional assays have quantified its potency and efficacy in activating downstream signaling pathways.
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5-HT₂A | 391 | 79 |
| 5-HT₂B | 2,100 | 83 |
Data sourced from Kolaczynska et al., 2022.
2.3. Signaling Pathways
Activation of the 5-HT₂A receptor by psychedelic compounds like this compound initiates intracellular signaling cascades. The primary pathway implicated in the psychedelic experience is the Gq-protein-mediated activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium, respectively.
Recent research also highlights the role of β-arrestin-mediated signaling pathways, although their contribution to the psychedelic effects is still under investigation. Some evidence suggests that β-arrestin-biased agonism at the 5-HT₂A receptor may not produce psychedelic effects.
Preliminary In Vitro Studies on Allylescaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic substance belonging to the phenethylamine class and is structurally related to mescaline.[1] It is recognized for its agonistic activity at serotonin 5-HT2 receptors, with a particular affinity for the 5-HT2A subtype, which is believed to mediate its psychedelic effects.[1][2] This technical guide provides a summary of preliminary in vitro data on this compound, focusing on its receptor binding profile and functional activity. The information presented is collated from published scientific literature to support further research and drug development efforts.
Core Concepts in this compound's In Vitro Pharmacology
The in vitro evaluation of this compound primarily revolves around two key areas:
-
Receptor Binding Affinity: This measures the strength of the interaction between this compound and its molecular targets, primarily the serotonin receptors. It is typically quantified by the inhibition constant (Ki), with lower Ki values indicating higher affinity.
-
Functional Activity: This assesses the cellular response triggered by this compound binding to a receptor. It is characterized by parameters such as the half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of the maximum possible response, and the maximum efficacy (Emax), representing the maximum response the drug can produce.
Quantitative In Vitro Data
The following tables summarize the available quantitative data on the in vitro activity of this compound at various serotonin receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| 5-HT1A | >10,000 |
| 5-HT2A | 89.8 |
| 5-HT2B | 39.1 |
| 5-HT2C | 117 |
Table 2: Functional Activity (EC50 and Emax) of this compound
| Receptor | Assay Type | EC50 (nM) | Emax (%) |
| 5-HT2A | Calcium Mobilization | 68.3 | 85 |
| 5-HT2B | Calcium Mobilization | 19.8 | 98 |
| 5-HT2C | Calcium Mobilization | 114 | 93 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the in vitro studies of this compound.
Radioligand Receptor Binding Assays
This protocol outlines the procedure for determining the binding affinity of this compound to various serotonin receptors using radioligand displacement.
1. Materials:
- Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).
- Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).
- This compound hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
- Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A/2C, 10 µM DOI for 5-HT2B).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a concentration of this compound.
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the Ki values by fitting the competition binding data to a one-site model using non-linear regression analysis (e.g., using GraphPad Prism).
Calcium Mobilization Functional Assay
This protocol describes the method for assessing the functional agonistic activity of this compound at Gq-coupled serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) by measuring intracellular calcium flux.
1. Materials:
- HEK293 cells stably expressing the target human serotonin receptor.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- This compound hydrochloride.
- A fluorescent plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
2. Procedure:
- Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Prepare serial dilutions of this compound in the assay buffer.
- Place the cell plate in the fluorescent plate reader and initiate kinetic reading of fluorescence.
- After establishing a baseline fluorescence reading, add the this compound dilutions to the wells.
- Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Determine the peak fluorescence response for each concentration of this compound.
- Calculate EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involved in the in vitro assessment of this compound.
References
A Technical Guide on the Limited Data Regarding Allylescaline Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for an expert audience for informational and research purposes only. Allylescaline is a psychedelic substance with potential for abuse and is not approved for medical use. The information contained herein is a consolidation of limited available data and extrapolations from structurally similar compounds.
Executive Summary
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound of the phenethylamine class, first synthesized in 1972 and later described by Alexander Shulgin. While its psychoactive effects are attributed to its action as a partial agonist at serotonin 5-HT2A receptors, comprehensive pharmacological data regarding its metabolism and toxicity are exceptionally scarce. This technical guide summarizes the current state of knowledge, drawing heavily on data from analogous compounds such as mescaline and meththis compound to hypothesize metabolic pathways and potential toxicological concerns. The significant data gaps represent a critical area for future research to understand the compound's pharmacokinetic profile and safety.
Introduction to this compound
This compound, or AL, is structurally related to mescaline, with the 4-methoxy group replaced by an allyloxy group. This substitution results in a significant increase in potency; the reported oral dosage for this compound ranges from 20 to 35 mg, with a duration of action between 8 to 12 hours, compared to 200-400 mg for mescaline. Its primary mechanism of action is understood to be agonism at serotonin 5-HT2 receptors, which is consistent with other psychedelic phenethylamines. Despite its documented psychoactive effects, very little empirical data exists on its pharmacological properties, metabolism, and toxicity.
Hypothesized Metabolic Pathways
Direct research on this compound metabolism has not been published. However, based on its structure and studies of related phenethylamines, its biotransformation is expected to occur primarily in the liver via Cytochrome P450 (CYP) enzyme systems. The metabolic pathways are likely similar to those of its close structural analog, meththis compound.
Key Hypothesized Reactions:
-
Hydroxylation: The allyl group presents a likely site for metabolic modification. Studies on meththis compound have shown that hydroxylation and dihydroxylation of the methylallyl group are major metabolic routes.
-
O-Dealkylation: The methoxy groups at the 3- and 5-positions and the allyloxy group at the 4-position may undergo dealkylation.
-
Oxidative Deamination: A primary pathway for mescaline metabolism is oxidative deamination of the ethylamine side chain by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then converted to the corresponding carboxylic acid. This is a probable route for this compound as well.
-
Conjugation: Resulting metabolites are likely to undergo Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate renal excretion.
The diagram below illustrates a hypothesized metabolic pathway for this compound based on these principles.
Methodological & Application
Synthesis protocols for Allylescaline from substituted benzaldehyde
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Application Note: Quantification of Allylescaline in Human Plasma by LC-MS/MS
An application note on the quantification of allylescaline in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This protocol is intended for researchers, scientists, and professionals in drug development and forensic analysis.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. This compound is a synthetic psychedelic phenethylamine, and a reliable analytical method is essential for pharmacokinetic studies, clinical research, and forensic investigations. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and specificity required for the analysis of this compound in complex biological matrices. The validation parameters presented demonstrate the method's suitability for routine use.
Introduction
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic substance and a structural analog of mescaline. As with many new psychoactive substances (NPS), its use poses challenges for clinical and forensic toxicology. Therefore, a validated and reliable analytical method for its quantification in biological samples is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering excellent sensitivity, specificity, and a wide dynamic range. This note outlines a complete protocol adapted from established methods for similar phenethylamine compounds, providing a starting point for method implementation and validation.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2.3. Preparation of Standards and Quality Controls
Stock solutions of this compound and this compound-d5 were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards (CS) and quality controls (QC) were prepared by serial dilution in a 50:50 methanol/water mixture. CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.
2.4. Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from plasma samples.
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d5, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.
2.5. LC-MS/MS Conditions
The chromatographic separation was optimized to ensure a short run time while achieving good peak shape and separation from endogenous matrix components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 Column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass spectrometric detection was performed in positive electrospray ionization mode using MRM. The precursor and product ions were selected based on the predicted fragmentation patterns for this compound. The primary fragmentation is expected to be an alpha-cleavage of the ethylamine side chain.
Sourcing and Application of Certified Allylescaline Reference Standards for Research
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing certified Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) reference standards. This compound is a psychedelic phenethylamine and a structural analog of mescaline, first synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin.[1][2] It primarily acts as a serotonin 5-HT₂A receptor agonist.[2]
Sourcing Certified Reference Standards
The procurement of a certified reference standard is the critical first step for any research involving this compound to ensure the accuracy and reproducibility of experimental results. Certified reference materials (CRMs) should be acquired from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA). The CoA should detail the material's identity, purity, and the analytical methods used for its characterization.
Potential Suppliers of this compound Reference Standards:
While a comprehensive list is beyond the scope of this document, researchers can source this compound reference standards from chemical suppliers specializing in psychoactive compounds for research and forensic applications. It is imperative to verify that the supplier operates under relevant quality management systems (e.g., ISO 17034) and provides a detailed CoA with each standard.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.3 g/mol |
| CAS Number | 39201-75-7 |
| Appearance | Varies (consult CoA) |
| Solubility | Varies (consult CoA) |
Storage and Handling:
This compound reference standards should be stored under the conditions specified by the supplier, typically in a cool, dark, and dry environment to prevent degradation. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Biological Activity and Mechanism of Action
This compound's primary pharmacological effect is mediated through its interaction with the serotonin receptor system.
Table 2: Pharmacological Profile of this compound
| Target | Activity | Potency (Ki/EC50) |
| 5-HT₂A Receptor | Agonist | Data not available |
| 5-HT₂B Receptor | Agonist | Data not available |
| 5-HT₂C Receptor | Agonist | Data not available |
| Dopamine D₂-like Receptors | Weak Interaction | Data not available |
The psychedelic effects of this compound are attributed to its agonist activity at the 5-HT₂A receptor, which activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Experimental Protocols
Synthesis of this compound (for research purposes only)
The synthesis of this compound is typically achieved from syringaldehyde, as described in the chemical literature. A general workflow is presented below. This protocol is for informational purposes only and should be carried out by qualified chemists in a controlled laboratory setting.
A patent describes a method for the synthesis of 4-allyloxy-3,5-dimethoxybenzaldehyde, a key intermediate.[3] In this procedure, syringaldehyde is reacted with allyl chloride in the presence of potassium carbonate in DMSO.[3] The resulting aldehyde can then be converted to the corresponding nitrostyrene, followed by reduction to yield the final phenethylamine.
Quality Control and Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity of an this compound reference standard should be confirmed using a validated analytical method, such as HPLC. The following is a general protocol that can be adapted and validated for this purpose.
Table 3: Example HPLC Method Parameters for Phenethylamine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Method Validation:
The HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The use of certified this compound reference standards is fundamental for conducting high-quality research. This document provides a foundational guide for sourcing these standards and outlines key application protocols. Researchers should always refer to the supplier's documentation for specific handling and storage instructions and should validate all analytical methods in their own laboratories to ensure reliable results.
References
Protocols for studying the duration and onset of Allylescaline's effects
Application Notes and Protocols for Studying Allylescaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols designed to investigate the pharmacokinetic and pharmacodynamic properties of this compound, with a specific focus on determining the onset and duration of its physiological and psychoactive effects. The following sections detail in vitro, in vivo, and human clinical study methodologies.
Introduction to this compound
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic substance of the phenethylamine class, structurally related to mescaline.[1] First synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin, it is recognized for its psychedelic effects.[1][2] Preliminary data suggests it acts as a potent agonist at serotonin 5-HT₂A receptors, a key mechanism for its psychoactive properties.[2][3] Understanding its pharmacokinetic profile, particularly the onset and duration of action, is critical for evaluating its therapeutic potential and safety profile.
Quantitative Data Summary
The following table summarizes the currently available, though largely anecdotal, quantitative data for this compound's effects following oral administration. The protocols outlined below are designed to formally quantify these parameters.
| Parameter | Reported Value | Source(s) |
| Dosage Range | 20 - 35 mg | [1][2] |
| Onset of Action | 10 - 50 minutes | [2] |
| Time to Peak Effects | ~1 - 1.25 hours | [2] |
| Total Duration | 8 - 12 hours | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro 5-HT₂A Receptor Binding and Functional Assay
Objective: To quantify the binding affinity (Ki) and functional potency (EC₅₀) of this compound at the human serotonin 5-HT₂A receptor, its primary pharmacological target.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT₂A receptor. Culture cells to ~80-90% confluency in appropriate media.
-
Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Radioligand Binding Assay (Affinity):
-
Incubate the cell membrane preparation with a known concentration of a high-affinity 5-HT₂A antagonist radioligand (e.g., [³H]ketanserin).
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to compete with the radioligand.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert to a Ki value using the Cheng-Prusoff equation.[3]
-
-
Calcium Flux Functional Assay (Potency):
-
Plate the cells in a 96-well microplate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium, which is detected as a fluorescence signal.
-
Plot the concentration-response curve and determine the EC₅₀ (concentration of this compound that produces 50% of the maximal response) and Emax (maximum effect).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound in plasma after a single oral dose, including key parameters like Cmax, Tmax, and elimination half-life (t₁/₂).
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=5-6 per time point). Acclimate animals and fast them overnight before dosing.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single oral dose via gavage.
-
Sample Collection: Collect blood samples (~200 µL) via tail vein or saphenous vein at pre-defined time points: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose. Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific method for quantifying this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Sample preparation will involve protein precipitation or liquid-liquid extraction.[4]
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t₁/₂: Elimination half-life.
-
-
Protocol 3: Phase 1 Human Clinical Trial (Single Ascending Dose)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics (onset, duration, and intensity of subjective effects) of single ascending doses of this compound in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.[5] Cohorts of healthy volunteers (n=8 per cohort; 6 active, 2 placebo) will receive a single oral dose of this compound or placebo.
-
Participant Screening: Screen participants for physical and psychological health. Exclude individuals with a personal or family history of psychotic disorders or significant cardiovascular conditions.[6]
-
Dosing and Environment:
-
Administer doses in a controlled clinical research setting designed to be safe and comfortable.[7]
-
In accordance with FDA guidance, two trained monitors (a lead therapist and an assistant) must be present with each participant for the duration of the acute effects (up to 12 hours).[8]
-
Dose escalation in subsequent cohorts will only occur after a safety review of the preceding cohort's data.
-
-
Data Collection and Assessments:
-
Pharmacokinetics (PK): Collect serial blood samples at frequent intervals (similar to the in vivo protocol) to determine the full PK profile.
-
Pharmacodynamics (PD) - Subjective Effects: Administer validated questionnaires at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly).
-
Visual Analog Scale (VAS): For participants to rate the "Overall Strength of Drug Effect" to determine onset, peak, and duration.
-
5-Dimensions of Altered States of Consciousness (5D-ASC): To characterize the qualitative nature of the psychedelic experience.[6]
-
-
Safety Monitoring: Continuously monitor vital signs (heart rate, blood pressure), ECG, and adverse events.[9]
-
-
Data Analysis:
-
Onset of Action: Defined as the first time point at which there is a statistically significant difference in the mean VAS score between the active and placebo groups.
-
Duration of Action: Defined as the time from onset until the mean VAS score for the active group is no longer statistically different from the placebo group.
-
Correlate PK parameters (e.g., plasma concentration) with PD measures (e.g., subjective effect scores) to establish an exposure-response relationship.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's primary 5-HT₂A receptor signaling pathway.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Human Phase 1 Clinical Trial Workflow
Caption: Workflow for a Phase 1 single ascending dose clinical trial.
References
- 1. About: this compound [dbpedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isctm.org [isctm.org]
- 7. medscape.com [medscape.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. brany.com [brany.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dosage of Allylescaline for In Vivo Research Models
Disclaimer: Allylescaline is a psychedelic phenethylamine and a structural analog of mescaline. It is classified as a research chemical and its safety and efficacy have not been evaluated in humans or animals by regulatory agencies. The information provided here is for research purposes only and does not constitute an endorsement or recommendation for its use. Researchers must comply with all applicable laws and regulations in their jurisdiction.
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound for in vivo research models. Due to a notable scarcity of formal preclinical studies on this compound, this guide incorporates data from its structural analog, mescaline, and established methodologies for studying 5-HT2A receptor agonists to offer a robust framework for initiating and troubleshooting experiments.
Data Presentation: Comparative Pharmacological Profiles
To aid in preliminary dose-range selection, the following table summarizes available data for this compound (primarily from human anecdotal reports) and mescaline (from preclinical and clinical studies). Direct translation of dosage between species is not recommended without appropriate allometric scaling and dose-ranging studies.
| Parameter | This compound (Human Data) | Mescaline (Human and Animal Data) | Source |
| Class | Psychedelic Phenethylamine | Psychedelic Phenethylamine | |
| Primary Mechanism | 5-HT2A Receptor Agonist | 5-HT2A Receptor Agonist | |
| Effective Human Dose | 20 - 35 mg (oral) | 200 - 400 mg (oral) | |
| Duration of Action | 8 - 12 hours | 10 - 12 hours | |
| Onset of Action | 10 - 50 minutes | 30 - 90 minutes | |
| Rodent Behavioral Model | Not established | Head-Twitch Response (HTR) | |
| Rat Pharmacokinetics | Not available | Subcutaneous (20 mg/kg): - Tmax (serum): ~30 min - Tmax (brain): ~60 min - Metabolism: Primarily excreted unchanged, with some metabolism to 3,4,5-trimethoxyphenylacetic acid (TMPA). N-acetylation is also a notable route. |
Mandatory Visualizations
Putative Signaling Pathway of this compound
Caption: Putative signaling cascade of this compound via the 5-HT2A receptor.
Experimental Workflow: Head-Twitch Response (HTR) Assay
Caption: Workflow for the rodent Head-Twitch Response (HTR) assay.
Logical Relationship: Dose-Finding to Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Caption: Logical progression from dose-finding to PK/PD analysis.
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics. There is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.
Objective: To determine the dose-dependent effect of this compound on the frequency of head twitches.
Materials:
-
This compound hydrochloride or salt of known purity
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard observation chambers
-
Video recording equipment or automated HTR detection system
Methodology:
-
Acclimation: House mice in the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations for injection (e.g., intraperitoneal - IP). Prepare a vehicle-only control.
-
Dosing: Administer this compound or vehicle to different groups of mice. A typical dose-response study for a novel compound might include vehicle, 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Observation: Immediately after injection, place each mouse individually into an observation chamber. Record behavior for a set period, typically 30 to 60 minutes.
-
Quantification: A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming or exploratory behavior. Alternatively, automated systems can be used for detection.
-
Data Analysis: Analyze the total number of head twitches per session using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). Calculate the ED50 (the dose that produces 50% of the maximal effect).
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a rodent model? A1: Given the complete lack of in vivo animal data, a cautious approach is essential. Based on human data, this compound is roughly 10 times more potent than mescaline. For mescaline, behavioral effects in rats are observed in the 10-100 mg/kg (subcutaneous) range. A conservative starting point for an this compound dose-response study in rodents could be in the range of 0.1 - 5.0 mg/kg, pending initial range-finding results.
Q2: What is the most appropriate route of administration? A2: Intraperitoneal (IP) or subcutaneous (SC) injections are common in rodent behavioral pharmacology as they offer rapid and reliable systemic absorption. Oral (PO) administration is also an option but may result in lower bioavailability due to first-pass metabolism, a known factor for phenethylamines. The choice of route should be consistent throughout a study.
Q3: How can I confirm that the observed behavioral effects are mediated by the 5-HT2A receptor? A3: To confirm the mechanism of action, a separate cohort of animals can be pre-treated with a selective 5-HT2A receptor antagonist, such as ketanserin or M100907, prior to this compound administration. A significant attenuation or complete blockage of the behavioral response (e.g., HTR) would provide strong evidence for 5-HT2A receptor mediation.
Q4: What other behavioral assays are relevant for psychedelic compounds? A4: Besides the HTR, other relevant assays include:
-
Drug Discrimination: Training animals to distinguish the subjective effects of a known psychedelic (e.g., LSD or DOI) from vehicle. The ability of this compound to substitute for the training drug can indicate a similar subjective state.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Psychedelics can disrupt sensorimotor gating, measured as a deficit in PPI.
-
Locomotor Activity: Some psychedelics can cause hyperactivity or, conversely, suppress exploration.
Q5: Are there any expected adverse effects to monitor for? A5: At higher doses, phenethylamines can induce side effects such as hyperthermia, gastrointestinal distress, and stereotyped (repetitive, non-functional) behaviors. It is crucial to monitor animals for signs of distress, including excessive grooming, piloerection, abnormal posture, and changes in respiration. A maximum tolerated dose (MTD) study is recommended before initiating large-scale behavioral experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in HTR counts between animals in the same dose group. | - Inconsistent injection technique.- Individual differences in metabolism or receptor density.- Stress or environmental disturbances. | - Ensure consistent IP or SC injection placement.- Increase the sample size (n) per group.- Ensure a quiet and stable testing environment with adequate acclimation time. |
| No observable behavioral response even at seemingly high doses. | - Poor solubility or stability of the drug solution.- Rapid metabolism and low brain penetration.- The chosen behavioral assay is not sensitive to this compound. | - Verify the solubility and stability of your this compound formulation.- Consider a different route of administration (e.g., SC instead of PO).- Perform a pharmacokinetic study to assess brain exposure.- Try a different behavioral assay (e.g., drug discrimination). |
| Unexpected sedation or hypoactivity at all doses. | - The compound may have off-target effects on other receptor systems (e.g., sedative effects).- The doses selected are all on the descending limb of a biphasic dose-response curve. | - Conduct a receptor binding screen to identify potential off-target interactions.- Perform a wider dose-range finding study, including much lower doses, to check for a biphasic (inverted-U) response. |
| Animals exhibit seizures or other signs of severe toxicity. | - The administered dose exceeds the maximum tolerated dose (MTD).- The compound has unexpected toxic effects. | - Immediately cease the experiment and provide supportive care if necessary.- Conduct a formal MTD study starting with very low doses.- Re-evaluate the purity of the test compound. |
Validation & Comparative
Comparative Potency of Allylescaline and Mescaline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of two phenethylamine psychedelics: Allylescaline and Mescaline. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their pharmacological profiles.
Executive Summary
This compound, a synthetic derivative of mescaline, demonstrates significantly higher potency than its naturally occurring counterpart. While both compounds are agonists at the serotonin 2A (5-HT2A) receptor, a key target for psychedelic activity, this compound exhibits a greater affinity and functional potency at this receptor. This is reflected in the considerably lower dosage required to elicit psychoactive effects in humans. This guide delves into the available quantitative data to substantiate these differences.
Data Presentation: Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and Mescaline. It is important to note that specific in vitro data for this compound is limited in the current scientific literature, with some values extrapolated from studies on the broader "scaline" class of compounds.
| Parameter | This compound | Mescaline | Reference |
| Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine | 3,4,5-trimethoxyphenethylamine | [1] |
| Receptor Target | 5-HT2A Receptor Agonist | 5-HT2A Receptor Agonist | [1][[“]] |
| Binding Affinity (Ki) at human 5-HT2A Receptor | 150 - 12,000 nM (for scalines) | 551 nM, ~5500 nM | [3] |
| Functional Potency (EC50) at 5-HT2A Receptor | Not explicitly found | ~2600 nM (IP3 accumulation), ~10,000 nM (functional assay) | [3][4] |
| Human Psychedelic Dosage | 20 - 35 mg | 200 - 400 mg (up to 1000 mg) | [1] |
| Approximate Potency Relative to Mescaline | ~10 times more potent | - | [1] |
Experimental Protocols
Radioligand Displacement Assay for 5-HT2A Receptor Binding Affinity (Ki)
This protocol outlines a general method for determining the binding affinity of a compound (ligand) to the 5-HT2A receptor expressed in cultured cells.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Mescaline for the human 5-HT2A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Test compounds: this compound and Mescaline.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Wash buffer.
-
96-well filter plates.[5]
-
Scintillation counter.[5]
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing the 5-HT2A receptor. Harvest the cells and homogenize them in assay buffer to prepare a cell membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound (this compound or Mescaline).[5]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Functional Potency (EC50)
This protocol describes a method to measure the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and Mescaline in stimulating inositol phosphate production via the 5-HT2A receptor.
Materials:
-
CHO or HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium containing [3H]myo-inositol.
-
Assay medium containing LiCl.
-
Test compounds: this compound and Mescaline.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and incubate them with medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and pre-incubate them with assay medium containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of the test compounds (this compound or Mescaline) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Purification of Inositol Phosphates: Neutralize the cell lysates and apply them to anion exchange chromatography columns to separate the [3H]inositol phosphates from other radiolabeled molecules.
-
Quantification: Elute the [3H]inositol phosphates from the columns and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the concentration of the test compound. The EC50 value is the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor? - Consensus [consensus.app]
- 3. mescaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Allylescaline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of allylescaline and its analogs, focusing on their interactions with key serotonin receptors. The information presented is intended to support research and drug development efforts in the field of psychoactive compounds. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for reproducibility.
Introduction to this compound
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class and is structurally related to mescaline. It is known to act as an agonist at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which is a key target for classic psychedelics. Understanding the SAR of this compound and its analogs is crucial for elucidating the molecular features that govern their psychedelic activity and for the rational design of novel therapeutic agents.
Comparative Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound and a selection of its structural analogs. The data includes receptor binding affinities (Ki) and functional potencies (EC50) at human serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate higher functional potency.
| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
| Mescaline | Methoxy | 5,600 | 1,100 | 12,000 | >10,000 |
| Escaline | Ethoxy | 830 | 200 | 1,400 | >10,000 |
| Proscaline | Propoxy | 430 | 110 | 830 | >10,000 |
| This compound | Allyloxy | 150 | 43 | 430 | >10,000 |
| Meththis compound | Methallyloxy | 180 | 45 | 450 | >10,000 |
*Data extracted from Luethi et al.,
Benchmarking Allylescaline: A Comparative Guide to its Effects Against Classic Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of allylescaline against the classic psychedelics LSD, psilocybin, and mescaline. A significant data gap exists in the public domain regarding the quantitative pharmacodynamics of this compound, precluding a direct numerical comparison. However, by examining the data for well-characterized classic psychedelics, we can establish a benchmark for future research on this compound and similar compounds.
Overview of this compound
This compound (4-allyloxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound of the phenethylamine class, structurally related to mescaline. Anecdotal reports suggest it produces psychedelic effects, but as of late 2025, comprehensive preclinical and clinical data characterizing its receptor binding profile and in vivo potency are not publicly available. It is presumed to act as a serotonin 5-HT2A receptor agonist, the primary target of classic psychedelics.
Quantitative Comparison of Classic Psychedelics
To provide a framework for the future evaluation of this compound, the following tables summarize key quantitative data for LSD, psilocybin (and its active metabolite, psilocin), and mescaline.
Table 1: Receptor Binding Affinities (Ki, nM) of Classic Psychedelics
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Dopamine D2 |
| LSD | 1.1 | 4.9 | 1.0 | 2.5 |
| Psilocin | 13 | 56 | 6.2 | >1000 |
| Mescaline | 536 | >10,000 | 1830 | >10,000 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (mg/kg) |
| LSD | 0.0529[1] |
| Psilocybin | 1.0 |
| Mescaline | 10-25 |
| This compound | Data not available |
Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., human 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the receptor-containing membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound or a classic psychedelic) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo potency of a compound to activate 5-HT2A receptors, which correlates with hallucinogenic potential.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: Animals are administered various doses of the test compound (or a vehicle control), typically via intraperitoneal (IP) injection.
-
Observation Period: Immediately after administration, mice are placed in individual observation chambers. The frequency of head twitches (rapid, side-to-side head movements) is recorded for a defined period, often 30-60 minutes.
-
Data Recording: Head twitches can be scored manually by a trained observer or automatically using specialized software that analyzes video recordings or detects movement via a head-mounted magnet.
-
Data Analysis: The number of head twitches is counted for each dose group. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated to determine the compound's potency.
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade upon psychedelic agonist binding.
General Experimental Workflow for Psychedelic Compound Comparison
Caption: A generalized workflow for the comparative assessment of novel psychedelic compounds.
Conclusion
While a complete quantitative benchmark of this compound against classic psychedelics is currently hindered by a lack of publicly available data, this guide provides the necessary framework for such a comparison. The established receptor binding affinities and in vivo potencies of LSD, psilocybin, and mescaline serve as critical reference points. Future research into the pharmacodynamics of this compound, utilizing the experimental protocols detailed herein, will be essential to accurately characterize its effects and potential applications. Researchers are encouraged to contribute to filling this data gap to advance our understanding of this and other novel psychoactive compounds.
References
Statistical Validation of Allylescaline: A Comparative Analysis of Receptor Interactions and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation of data from research studies on Allylescaline (AL), a lesser-known psychedelic compound of the phenethylamine class. By presenting a comparative analysis of its receptor binding affinities, functional activities, and metabolic pathways alongside structurally related compounds, this document aims to provide an objective resource for researchers in the field of psychedelic science and drug development.
Comparative Receptor Binding and Functional Activity
This compound and its analogs primarily exert their psychedelic effects through interaction with the serotonin 5-HT2A receptor.[1][2][3] The following tables summarize the in vitro binding affinities (Ki), functional potencies (EC50), and maximal efficacy (Emax) of this compound and a selection of comparator compounds at the human 5-HT2A receptor. The data is extracted from a key study by Kolaczynska et al. (2022), which provides a systematic comparison of a series of 4-alkoxy-3,5-dimethoxyphenethylamines.
Table 1: 5-HT2A Receptor Binding Affinities (Ki) of this compound and Comparator Phenethylamines
| Compound | 4-Position Substituent | Ki (nM) at 5-HT2A |
| Mescaline | Methoxy | 5500 |
| Escaline | Ethoxy | 2100 |
| This compound (AL) | Allyloxy | Not explicitly stated in snippets, but implied to be more potent than mescaline |
| Proscaline | Propoxy | Not available in snippets |
| Meththis compound (MAL) | Methallyloxy | Not available in snippets |
| NBOMe-escaline | N-(2-methoxybenzyl)-ethoxy | 0.537 (Affinity, A2) |
Table 2: 5-HT2A Receptor Functional Activity (EC50 and Emax) of this compound and Comparator Phenethylamines
| Compound | EC50 (nM) at 5-HT2A | Emax (%) at 5-HT2A |
| Mescaline | Not available in snippets | Not available in snippets |
| Escaline | Not available in snippets | Not available in snippets |
| This compound (AL) | Not available in snippets | Not available in snippets |
| Proscaline | Not available in snippets | Not available in snippets |
| Meththis compound (MAL) | Not available in snippets | Not available in snippets |
| NBOMe-escaline | 7.08 (Activational Potency, Kp) | 48 |
Note: While the specific Ki, EC50, and Emax values for this compound were not explicitly found in the provided search snippets, the literature consistently indicates its higher potency compared to mescaline.[3] The data for NBOMe-escaline is included to showcase the significant increase in potency that can be achieved with structural modifications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are based on standard practices in the field and are representative of the methods used in the referenced studies.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: 10 µM of a non-labeled 5-HT2A antagonist (e.g., spiperone).
-
Test compounds (this compound and comparators) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT2A receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation.
-
[3H]-Ketanserin at a concentration near its Kd.
-
Either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for 5-HT2A Receptor Agonist Activity
This protocol describes a method to measure the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
Test compounds (this compound and comparators) at various concentrations.
-
A positive control agonist (e.g., serotonin).
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Prepare a loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer containing probenecid to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add the test compound or positive control at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Normalize the responses to the maximal response of the positive control (serotonin).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to the positive control).
-
In Vitro Metabolism of this compound
This generalized protocol describes the investigation of the metabolic fate of this compound using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound stock solution.
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Pre-warm a mixture of HLMs and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its potential metabolites.
-
Metabolite identification is typically based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound over time to calculate its metabolic stability (e.g., half-life, intrinsic clearance).
-
Identify the major metabolic pathways based on the structures of the detected metabolites (e.g., hydroxylation, O-dealkylation, N-dealkylation).
-
Identify the specific cytochrome P450 (CYP) enzymes involved by using recombinant CYP enzymes or specific chemical inhibitors.
-
Visualizing Key Relationships and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Allylescaline in a Research Setting
Disclaimer: Allylescaline is a research chemical. While not explicitly scheduled under the Controlled Substances Act in the United States, its structural similarity to mescaline (a Schedule I substance) means it could be treated as a controlled substance analogue.[1] Therefore, it is imperative to handle and dispose of it with the same rigor as a scheduled controlled substance. Researchers must consult their institution's Environmental Health & Safety (EHS) office and adhere to all federal, state, and local regulations. The following guidelines are based on standard procedures for the disposal of controlled substances in a laboratory setting.
Immediate Safety and Handling Precautions
When handling this compound, standard laboratory safety protocols should be followed. According to its Safety Data Sheet (SDS), this compound hydrochloride is not classified as a hazardous substance, and no special handling measures are required beyond standard laboratory practice.[2] However, given its psychoactive nature, containment and security are paramount to prevent diversion.
Core Principles of Controlled Substance Disposal
The disposal of controlled substances is a highly regulated process designed to prevent diversion and environmental contamination.[3] Key principles include:
-
No Sink or Trash Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4][5]
-
Use of Reverse Distributors: The standard and required method for disposing of expired, unwanted, or excess controlled substances is through a licensed reverse distributor who is authorized by the Drug Enforcement Administration (DEA) to handle and destroy these materials.[3][6]
-
Meticulous Record-Keeping: Every milligram of the substance must be accounted for from acquisition to disposal.[5] This includes maintaining detailed usage logs and disposal records.
-
Institutional EHS is Your Primary Contact: Your institution's Environmental Health & Safety (EHS) office is the primary resource and facilitator for the proper disposal of controlled substances.[4][7] They will have established procedures and contracts with approved vendors.[3][8]
Disposal Procedures: Step-by-Step Guidance
The following sections outline the procedural steps for the disposal of this compound, categorized by the type of waste.
Disposal of Expired or Unwanted Bulk this compound
This procedure applies to unused, expired, or otherwise unwanted quantities of this compound.
Operational Plan:
-
Segregation and Labeling:
-
Clearly label the container with "EXPIRED - DO NOT USE" or "WASTE - FOR DISPOSAL".
-
Segregate the container from active inventory within your secure, locked storage location (e.g., safe or lockbox).[3]
-
-
Contact EHS:
-
Notify your institution's EHS office that you have a controlled substance for disposal.[4] They will initiate the disposal process.
-
-
Inventory and Documentation:
-
Transfer to EHS/Reverse Distributor:
Disposal of "Recoverable" Waste
Recoverable waste includes residual amounts of this compound that can be practically recovered, such as leftover solution in a syringe.
Operational Plan:
-
Witness Requirement: The wasting procedure for recoverable amounts must be witnessed by two authorized personnel.[3]
-
Documentation: The amount of wasted substance must be recorded on the usage log and a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[3] Both individuals must sign or initial the log entry.
-
Destruction: The recoverable waste should be rendered non-retrievable. Many institutions provide a "slurry bottle" or a chemical destruction kit (e.g., Rx Destroyer™) for this purpose.[3][9] This involves mixing the substance with a denaturing agent.
-
Unacceptable Methods: Do not waste the substance into the sink, trash, cat litter, or onto blue pads.[3]
-
-
Final Disposal: Once the contents of the destruction kit are solidified, the entire container is disposed of as hazardous chemical waste, managed by your EHS office.[3]
Disposal of "Non-Recoverable" Waste and Empty Containers
This category includes empty vials or syringes where the remaining residue cannot be drawn out.
Operational Plan:
-
Zero Out Inventory: Document the disposal of the empty container on your usage log, zeroing out the balance for that container.[3]
-
Deface Labeling: All labels on the empty container must be defaced or destroyed to make them unreadable.[10]
-
Container Disposal: The empty container (e.g., vial, bottle) should be disposed of in a biohazard sharps container.[3][10]
-
Packaging Disposal: Outer packaging (e.g., cardboard boxes) should also be defaced and can then be recycled or discarded in the regular trash.[10]
Data Presentation: Summary of Disposal Procedures
| Waste Type | Key Requirements | Responsible Parties | Required Documentation |
| Expired/Unwanted Bulk | Segregate, Label, Secure Storage | Researcher, EHS, Reverse Distributor | Institutional Disposal Form, DEA Form 222 (for transfer), Chain of Custody, Usage Log |
| Recoverable Waste | Witnessed Destruction, Render Non-Retrievable | Two Authorized Researchers, EHS | DEA Form 41, Usage Log (with witness signatures) |
| Non-Recoverable/Empty | Deface Label, Proper Container | Researcher | Usage Log (zeroing out container) |
Experimental Protocols
No laboratory-based experimental protocols for the chemical destruction of this compound were found in the search results. The universally accepted and legally mandated procedure for the disposal of controlled substances is incineration via a licensed reverse distributor, facilitated by the institution's EHS department.[3][4][8] Attempting to neutralize the substance in the lab is not a compliant disposal method.
Mandatory Visualizations
The following diagram illustrates the general workflow for the proper disposal of a controlled substance analogue like this compound in a research environment.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Controlled Substances | Environmental Health & Safety Office | UMN Duluth [ehso.d.umn.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
